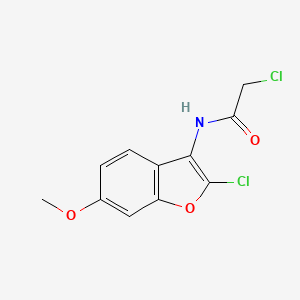![molecular formula C16H14BrN3O2S B10875956 (2E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10875956.png)
(2E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Bromo-2-pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea is a synthetic organic compound characterized by the presence of a brominated pyridine ring, a methoxy-substituted phenyl group, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine in the presence of a suitable catalyst to yield 5-bromo-2-pyridine.
Acryloylation: The 5-bromo-2-pyridine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acryloyl derivative.
Thiourea Formation: The final step involves the reaction of the acryloyl derivative with 4-methoxyphenyl isothiocyanate under mild conditions to yield N-(5-bromo-2-pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acryloyl group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving thiourea derivatives.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea is not fully elucidated, but it is believed to interact with molecular targets such as enzymes or receptors through its thiourea and acryloyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
N-(2-Pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(5-Bromo-2-pyridyl)-N’-[3-(4-methylphenyl)acryloyl]thiourea: Substitutes the methoxy group with a methyl group, potentially altering its electronic properties.
Uniqueness: N-(5-Bromo-2-pyridyl)-N’-[3-(4-methoxyphenyl)acryloyl]thiourea is unique due to the combination of the brominated pyridine ring and the methoxy-substituted phenyl group, which may confer distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C16H14BrN3O2S |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
(E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14BrN3O2S/c1-22-13-6-2-11(3-7-13)4-9-15(21)20-16(23)19-14-8-5-12(17)10-18-14/h2-10H,1H3,(H2,18,19,20,21,23)/b9-4+ |
Clave InChI |
PKUWRTMEYAQMJK-RUDMXATFSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Br |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(2-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875877.png)
![methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10875881.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-(3-hydroxypropyl)benzamide](/img/structure/B10875882.png)
![3,4-dimethoxy-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide](/img/structure/B10875893.png)

![N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B10875900.png)
![3-{3-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B10875901.png)
![(4Z)-2-(1H-benzimidazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875906.png)
![ethyl 5-(N,N-dimethyl-beta-alanyl)-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10875908.png)
![5-Chloro-2-methoxy-N'~1~-(4-oxo-4H-pyrido[3,2-E][1,3]thiazin-2-YL)benzohydrazide](/img/structure/B10875909.png)
![Methyl 2-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B10875913.png)
![(2E)-3-(4-methylphenyl)-N-{methyl[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B10875921.png)
![5-(4-tert-butylphenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875930.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875942.png)
